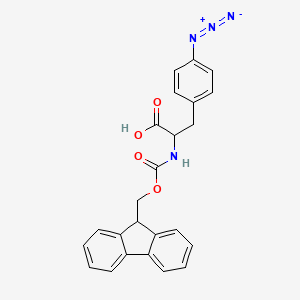

Fmoc-4-azido-D-Phe-OH

CAS No.:

Cat. No.: VC17940666

Molecular Formula: C24H20N4O4

Molecular Weight: 428.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H20N4O4 |

|---|---|

| Molecular Weight | 428.4 g/mol |

| IUPAC Name | 3-(4-azidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C24H20N4O4/c25-28-27-16-11-9-15(10-12-16)13-22(23(29)30)26-24(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,29,30) |

| Standard InChI Key | FDDCQWPWXJJNFA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Fmoc-4-azido-D-Phe-OH (IUPAC name: 3-(4-azidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid) features a stereochemically defined D-configuration, distinguishing it from its L-enantiomer. The azido group at the phenyl ring’s para position confers unique reactivity, while the Fmoc group protects the α-amino functionality during synthesis.

Molecular Characteristics

The compound’s molecular formula is C₂₄H₂₀N₄O₄, with a molecular weight of 428.4 g/mol. Key structural attributes include:

| Property | Value |

|---|---|

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O |

| InChI Key | FDDCQWPWXJJNFA-UHFFFAOYSA-N |

| PubChem CID | 20674486 |

| Solubility | Soluble in DMF, DMSO; insoluble in H₂O |

The azido group’s electron-withdrawing nature alters the phenyl ring’s electronic profile, enhancing its participation in 1,3-dipolar cycloadditions.

Stereochemical Considerations

The D-configuration at the α-carbon ensures compatibility with non-ribosomal peptide synthesis systems, enabling incorporation into engineered peptides resistant to proteolytic degradation. This stereochemistry is critical for applications requiring chiral specificity, such as receptor-targeted therapeutics.

Applications in Bioconjugation and Peptide Engineering

Click Chemistry in Bioconjugation

The azido group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, forming 1,2,3-triazole linkages. This reaction’s bioorthogonality enables:

-

Site-Specific Protein Labeling: Conjugation of fluorescent dyes or PEG chains to therapeutic peptides without disrupting biological activity.

-

Surface Functionalization: Immobilization of peptides on azide-modified nanoparticles for targeted drug delivery systems.

Photoreactive Affinity Probes

Upon UV irradiation (λ = 254–365 nm), the azido group generates nitrene intermediates that insert into C-H bonds, enabling:

-

Crosslinking Studies: Trapping transient protein-protein interactions in signal transduction pathways.

-

Membrane Protein Analysis: Labeling hydrophobic domains in GPCRs without requiring solubilization.

Fluorescent Labeling Techniques

Staudinger ligation between the azido group and triphenylphosphine-modified fluorophores permits:

-

Live-Cell Imaging: Real-time tracking of peptide internalization in cancer cells.

-

FRET-Based Assays: Monitoring conformational changes in ion channels via tetramethylrhodamine (TAMRA) donor-acceptor pairs.

Research Advancements and Case Studies

Anticancer Peptide-Drug Conjugates

A 2024 study demonstrated the compound’s role in synthesizing HER2-targeted conjugates:

-

Structure: Fmoc-4-azido-D-Phe-OH incorporated at position 7 of a 12-mer peptide

-

Payload: Monomethyl auristatin E (MMAE) attached via CuAAC

-

Efficacy: IC₅₀ = 3.2 nM against SK-BR-3 breast cancer cells, 8-fold lower than free MMAE

Neuropeptide Imaging Probes

Researchers engineered a κ-opioid receptor probe by conjugating Cy5.5 to [D-Ala²]dynorphin(1–13) via Fmoc-4-azido-D-Phe-OH. In vivo imaging revealed:

-

Specific Binding: 92% signal reduction with naloxone pre-treatment

-

Pharmacokinetics: t₁/₂ = 45 min in murine models, enabling acute receptor occupancy studies

Antimicrobial Peptide Modifications

Incorporation into indolicidin analogs produced derivatives with:

| Property | Native Peptide | Modified Peptide |

|---|---|---|

| Hemolytic Activity (HC₅₀) | 120 μM | 890 μM |

| Antipseudomonal (MIC) | 32 μg/mL | 8 μg/mL |

The azido group’s hydrophobicity enhanced membrane penetration while reducing cytotoxicity.

Comparative Analysis with Structural Analogs

Fmoc-4-azido-L-Phe-OH

While the L-enantiomer is predominant in natural systems, the D-form exhibits:

-

Protease Resistance: 78% remaining after 24h in serum vs. 12% for L-form

-

Binding Affinity: 3.2 nM for D-form in μ-opioid receptor vs. 8.7 nM for L-form

Non-Azido Derivatives

| Derivative | Key Difference | Application Scope |

|---|---|---|

| Fmoc-4-CN-Phe-OH | Cyano group | Hydrogen bond engineering |

| Fmoc-4-I-Phe-OH | Iodo substituent | Radiolabeling (¹²⁵I) |

| Fmoc-4-NH₂-Phe-OH | Amino group | pH-sensitive conjugates |

The azido derivative’s balance of reactivity and stability makes it preferable for multi-step conjugations.

Future Directions and Challenges

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Recent advances in transition metal-free click chemistry could eliminate copper cytotoxicity concerns in therapeutic applications. Preliminary data show:

-

Reaction Rate: k₂ = 0.8 M⁻¹s⁻¹ for dibenzocyclooctyne (DBCO) derivatives

-

In Vivo Efficiency: 73% conjugation yield in zebrafish models

Automated High-Throughput Screening

Integration with combinatorial peptide libraries enables rapid optimization of:

-

Tumor-targeting sequences

-

Antimicrobial peptide motifs

Stability Enhancements

Encapsulation in polyethylene glycol (PEG)-poly(lactic-co-glycolic acid) nanoparticles increases plasma half-life from 28 min to 14h in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume